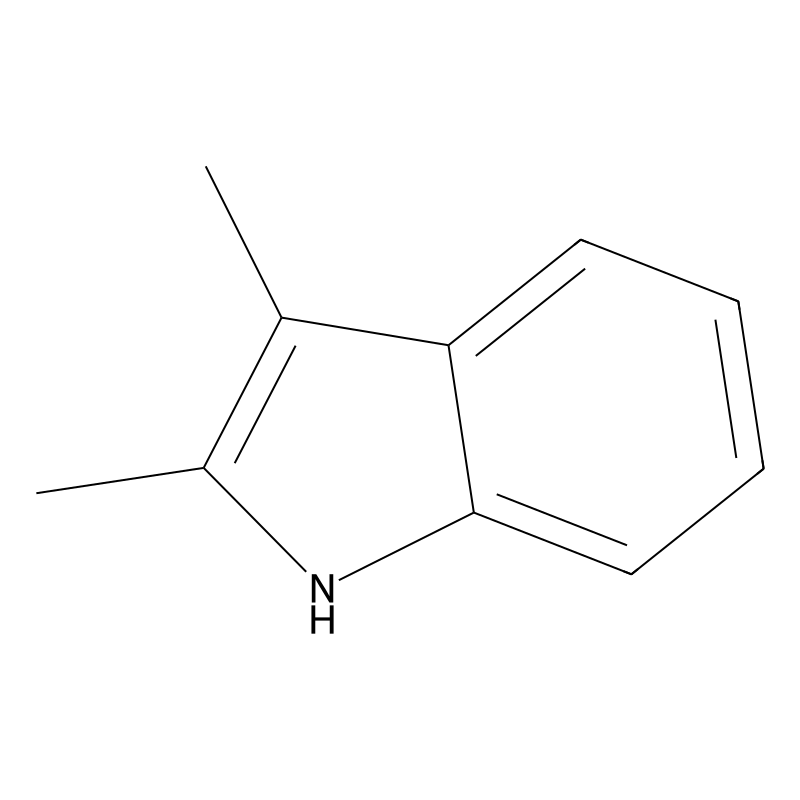

2,3-Dimethylindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Building Block

,3-DMI serves as a precursor for the synthesis of more complex molecules with various applications. Here are some examples:

- Bis(indolyl)methane derivatives: These molecules are being explored for their potential as opioid receptor agonists. Source: Sigma-Aldrich:

- Photorefractive materials: These materials change their refractive index when exposed to light. They have potential applications in optics and data storage. Source: Sigma-Aldrich:

Understanding Chemical Reaction Mechanisms

Due to its specific structure, 2,3-DMI can be used as a model compound to study how certain chemical reactions occur. Researchers have employed 2,3-DMI to investigate:

- Oxidation mechanisms: Scientists have used 2,3-DMI to study how oxidating agents like peroxodisulfate and peroxomonosulfate anions affect indoles. Source: ChemicalBook:

- Mass spectrometry behavior: 2,3-DMI has been used as a model compound to understand how mass spectrometers ionize and analyze methylindole molecules. Source: ChemicalBook:

2,3-Dimethylindole is a cyclic compound belonging to the indole family, characterized by the molecular formula and a molecular weight of 145.20 g/mol. It features two methyl groups attached to the indole structure at the 2 and 3 positions, which influences its chemical reactivity and biological properties. This compound is utilized as a reagent in various chemical syntheses, particularly in the production of indole derivatives and in reactions such as Diels-Alder and electron transfer processes .

The reactivity of 2,3-dimethylindole is notable in several oxidation reactions. For instance, it has been studied extensively for its oxidation by potassium peroxodisulphate in dilute sulfuric acid, where it forms an intermediate that can decompose into 3-methylindole-2-carbaldehyde. The reaction mechanism involves electrophilic attack at the C-3 position of the indole ring, leading to the formation of a 3H-indol-3-yl sulfate intermediate . Other oxidants, such as peroxomonosulphate and peroxodiphosphoric acid, have also been employed to study its oxidation kinetics .

2,3-Dimethylindole exhibits various biological activities, including potential chemiluminescence when reacted with peroxides. Its derivatives are investigated for their pharmacological properties, particularly as agonists in biological systems. Research indicates that certain derivatives can influence cellular processes and may have applications in drug development .

Several methods exist for synthesizing 2,3-dimethylindole:

- Friedel-Crafts Reaction: This method involves the alkylation of indole using methyl halides in the presence of a Lewis acid catalyst.

- Cyclization Reactions: Various cyclization strategies can yield 2,3-dimethylindole from simpler precursors.

- Oxidative Methods: Oxidation of appropriate indole derivatives can also lead to the formation of 2,3-dimethylindole .

The applications of 2,3-dimethylindole are diverse:

- Chemical Synthesis: It serves as a building block for synthesizing more complex indole derivatives.

- Research: Used in studies related to chemical kinetics and mechanisms of oxidation reactions.

- Pharmaceuticals: Potential use in developing new therapeutic agents due to its biological activity .

Studies investigating the interactions of 2,3-dimethylindole with various reagents have revealed insights into its reactivity and potential applications. For example, its behavior in oxidation reactions with peroxodisulphate has been thoroughly examined to understand the underlying mechanisms and kinetics involved. The formation of intermediates during these reactions has been a focal point for exploring its chemical properties .

Several compounds share structural similarities with 2,3-dimethylindole. Here are some notable examples along with a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole | Basic structure without methyl groups | Found widely in nature; key component in tryptophan |

| 1-Methylindole | Methyl group at position 1 | Less sterically hindered than 2,3-dimethylindole |

| 2-Methylindole | Methyl group at position 2 | Exhibits different reactivity patterns compared to 2,3-dimethylindole |

| 3-Methylindole | Methyl group at position 3 | Often used as a starting material for further synthesis |

| 5-Methoxyindole | Methoxy group at position 5 | Displays different biological activities due to methoxy substitution |

Each of these compounds varies in terms of reactivity and biological activity due to the positioning and nature of substituents on the indole ring. The unique arrangement of methyl groups in 2,3-dimethylindole contributes to its distinct chemical behavior and potential applications compared to its analogs .

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers

A I Novaira, V Avila, G G Montich, C M PrevitaliPMID: 11386677 DOI: 10.1016/s1011-1344(01)00112-9

Abstract

The quenching of anthracene fluorescence by indole, 1,2-dimethylindole (DMI), tryptophan (Trp) and indole 3-acetic acid (IAA) in palmitoyloleoylphosphatidylcholine (POPC) lipid bilayers was investigated. A very efficient quenching of the anthracene fluorescence in the lipid membrane is observed. Stern-Volmer plots are linear for DMI but present a downward curvature for the other quenchers. This was interpreted as an indication of the presence of an inaccessible fraction of anthracene molecules. By a modified Stern-Volmer analysis the fraction accessible to the quenchers and the quenching constant were determined. The changes in the fluorescence emission spectrum of indole and DMI have been used to calculate the partition constants of these probes into the membranes, and bimolecular quenching rate constants were determined in terms of the local concentration of quencher in the lipid bilayer. The rate constants are lower than those in homogeneous solvents, which may be ascribed to a higher viscosity of the bilayer. No changes in the emission spectra of Trp and IAA are observed in the presence of vesicles, indicating that these probes locate preferentially in the aqueous phase, or in close proximity to the vesicular external interface in a medium resembling pure water. In these cases quenching rate constants were determined in terms of the analytical concentration. In the quenching by DMI a new, red shifted, emission band appears; it is similar to that observed in non-polar solvents and it is ascribable to an exciplex emission. The exciplex band is absent in the quenching by IAA and Trp and only very weakly present when the quencher is indole. From the position of the maximum of the exciplex emission, a relatively high local polarity could be estimated for the region of the bilayer where the quenching reaction takes place.Resolution of heterogeneous fluorescence from proteins and aromatic amino acids by phase-sensitive detection of fluorescence

J R Lakowicz, H CherekPMID: 7240209 DOI:

Abstract

Unbiased high-throughput screening of reactive metabolites on the linear ion trap mass spectrometer using polarity switch and mass tag triggered data-dependent acquisition

Zhengyin Yan, Gary W Caldwell, Noureddine MaherPMID: 18642850 DOI: 10.1021/ac800887h

Abstract

Constant neutral loss (CNL) and precursor ion (PI) scan have been widely used for the in vitro screening of glutathione conjugates derived from reactive metabolites, but these two methods are only applicable to triple quadrupole or hybrid triple quadrupole mass spectrometers. Additionally, the success of CNL and PI scanning largely depends on structure and CID fragmentation pathways of GSH conjugates. In the present study, a highly efficient methodology has been developed as an alternative approach for high-throughput screening and structural characterization of reactive metabolites using the linear ion trap mass spectrometer. In microsomal incubations, a mixture of glutathione [GSH, gamma-glutamyl-cystein-glycin] and the stable-isotope labeled compound [GSX, gamma-glutamyl-cystein-glycin-(13)C2-(15)N] was used to trap reactive metabolites, resulting in formation of both labeled and unlabeled conjugates at a given isotopic ratio. A mass difference of 3.0 Da between the natural and labeled GSH conjugate (mass tag) at a fixed isotopic ratio constitutes a unique mass pattern that can selectively trigger the data-dependent MS(2) scan of both isotopic partner ions, respectively. In order to eliminate the response bias of GSH adducts in the positive and negative mode, a polarity switch is executed between the mass tag-triggered data dependent MS(2) scan, and thus ESI- and ESI+ MS(2) spectra of both labeled and nonlabeled GSH conjugates are obtained in a single LC-MS run. Unambiguous identification of glutathione adducts was readily achieved with great confidence by MS(2) spectra of both labeled and unlabeled conjugates. Reliability of this method was vigorously validated using several model compounds that are known to form reactive metabolites. This approach is not based on the appearance of a particular product ion such as MH(+) - 129 and anion at m/z 272, whose formation can be structure-dependent and sensitive to the collision energy level; therefore, the present method can be suitable for unbiased screening of any reactive metabolites, regardless of their CID fragmentation pathways. Additionally, this methodology can potentially be applied to triple quadrupole or hybrid triple quadrupole mass spectrometers.Conversion of carbazole carboxamide based reversible inhibitors of Bruton's tyrosine kinase (BTK) into potent, selective irreversible inhibitors in the carbazole, tetrahydrocarbazole, and a new 2,3-dimethylindole series

Qingjie Liu, Douglas G Batt, Charu Chaudhry, Jonathan S Lippy, Mark A Pattoli, Neha Surti, Songmei Xu, Percy H Carter, James R Burke, Joseph A TinoPMID: 30097367 DOI: 10.1016/j.bmcl.2018.07.041